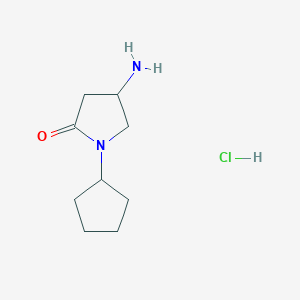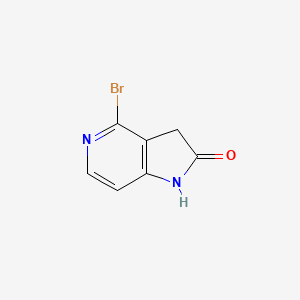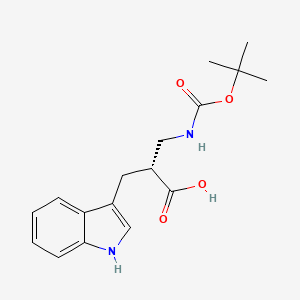![molecular formula C10H17Cl2N3OS B1379086 1-[(2-氨基-1,3-噻唑-4-基)甲基]氮杂环庚烷-4-酮二盐酸盐 CAS No. 1426290-65-4](/img/structure/B1379086.png)
1-[(2-氨基-1,3-噻唑-4-基)甲基]氮杂环庚烷-4-酮二盐酸盐
描述
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3OS and its molecular weight is 298.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
噻唑衍生物以其抗氧化性能而闻名。它们可以中和自由基,自由基是不稳定的分子,会损伤细胞,导致衰老和疾病。 通过结合噻唑部分,像1-[(2-氨基-1,3-噻唑-4-基)甲基]氮杂环庚烷-4-酮二盐酸盐这样的化合物可能表现出显著的抗氧化活性,这对于预防氧化应激相关的疾病十分有利 .
抗菌活性
据报道,噻唑具有抗菌活性,使其成为开发新型抗生素的宝贵材料。 噻唑的结构灵活性允许合成各种衍生物,可以靶向多种微生物病原体,包括细菌和真菌 .
抗癌活性
一些噻唑衍生物显示出作为抗癌剂的潜力。它们可以干扰癌细胞的增殖并诱导凋亡。 关于噻唑类化合物的研究仍在继续探索其作为化疗剂的潜力 .
抗炎活性
噻唑衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物。 它们可以调节人体的炎症反应,缓解症状并可能阻止疾病进展 .
抗糖尿病活性
噻唑化合物因其抗糖尿病作用而受到研究。 它们可能作用于参与葡萄糖代谢的各种靶点,为管理糖尿病提供潜在的治疗方法 .
神经保护活性
阿尔茨海默病和帕金森病等神经退行性疾病可能受益于噻唑衍生物的神经保护作用。 这些化合物可以保护神经细胞免受损伤并支持认知功能的维持 .
作用机制
Target of Action
The primary target of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, potentially inhibiting its function .
Biochemical Pathways
The compound’s interaction with the target enzyme affects the biochemical pathway of bacterial cell wall synthesis . By acting as an antagonist to the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound may disrupt this pathway, leading to the inhibition of bacterial growth .
Result of Action
The compound has shown moderate to significant antibacterial and antifungal potential . It has demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed antifungal potential against Candida glabrata and Candida albicans .
生化分析
Biochemical Properties
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can bind to proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation status and downstream signaling events .
Cellular Effects
The effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can affect gene expression by interacting with transcription factors and epigenetic regulators, resulting in altered expression of genes involved in cell cycle regulation, stress responses, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. For instance, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and chromatin modifiers, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that prolonged exposure to 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can lead to sustained changes in cellular function, such as altered cell proliferation rates, increased oxidative stress, and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity . These findings highlight the importance of dosage optimization in therapeutic applications of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride .
Metabolic Pathways
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can affect metabolite levels by altering the expression of genes encoding metabolic enzymes and transporters . These interactions can lead to changes in cellular energy production, redox balance, and biosynthetic processes .
Transport and Distribution
The transport and distribution of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier transporters . Once inside the cell, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and chromatin modifiers to regulate gene expression . Similarly, its localization to mitochondria can influence mitochondrial function and cellular energy production .
属性
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]azepan-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c11-10-12-8(7-15-10)6-13-4-1-2-9(14)3-5-13;;/h7H,1-6H2,(H2,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOZXXQGZMVGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)CC2=CSC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)








![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)


